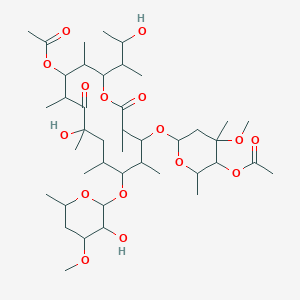![molecular formula C22H16Br2Cl2N2 B12297224 1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12297224.png)
1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a compound that belongs to the family of viologen derivatives. These compounds are known for their electrochromic properties, which means they can change color when an electric voltage is applied.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the coupling of 4-bromophenyl groups with bipyridine. One common method is the Suzuki coupling reaction, which involves the reaction of 4-bromophenylboronic acid with 4,4’-bipyridine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and requires a base such as potassium carbonate to facilitate the coupling.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride can undergo various types of chemical reactions, including:
Reduction: It can also be reduced, which is important for its reversible color-changing properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different viologen cations, while substitution reactions can produce a variety of functionalized bipyridine derivatives .
Aplicaciones Científicas De Investigación
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules and materials.
Biology: The compound’s electrochromic properties make it useful in biosensors and other diagnostic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride exerts its effects is primarily based on its electrochromic properties. When an electric voltage is applied, the compound undergoes a reversible redox reaction, changing its oxidation state and, consequently, its color . This process involves the transfer of electrons between the viologen cation and the electrode, which is facilitated by the presence of the bromophenyl groups .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Similar in structure but with amino groups instead of bromine atoms.
1,1’-Bis(4-methylphenyl)-[4,4’-bipyridine]-1,1’-diium chloride: Contains methyl groups instead of bromine atoms.
Uniqueness
1,1’-Bis(4-bromophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific electrochromic properties, which are influenced by the presence of bromine atoms. These properties make it particularly suitable for applications in smart windows and electronic displays, where precise control over color changes is required .
Propiedades
Fórmula molecular |
C22H16Br2Cl2N2 |
|---|---|
Peso molecular |
539.1 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-4-[1-(4-bromophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16Br2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2 |
Clave InChI |
SZZVFLMEAPHGOA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)Br)Br.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


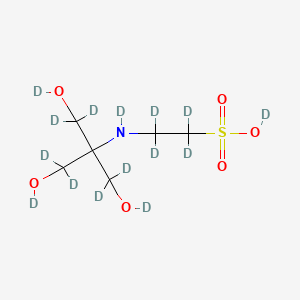
![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)
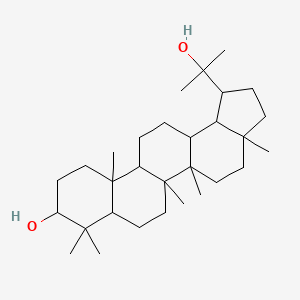
![Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12297159.png)
![4-Chloro-5,6-diiodothieno[2,3-d]pyrimidine](/img/structure/B12297174.png)
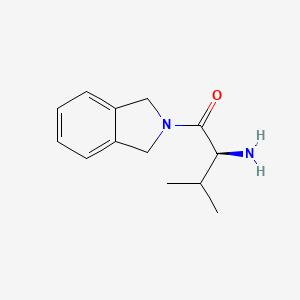
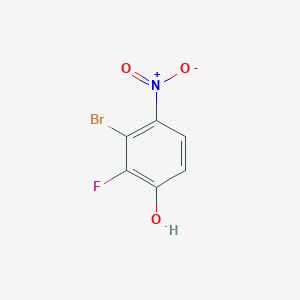
![4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B12297201.png)
![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)
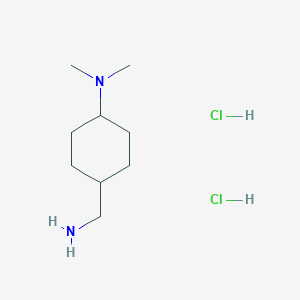
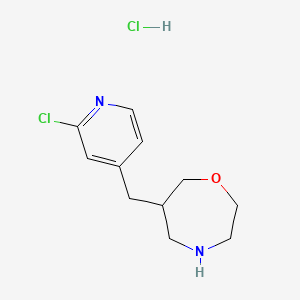
![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)
